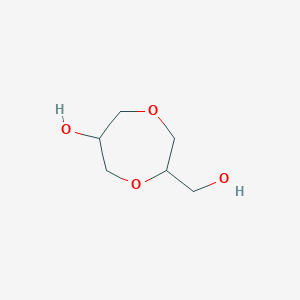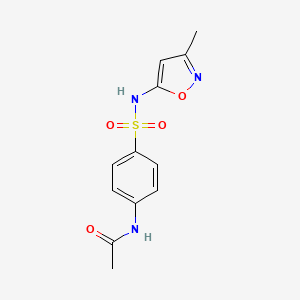
2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-MERCAPTOTETRAZOLE)BENZOIC ACID is an organic compound that features a benzoic acid moiety substituted with a 5-mercaptotetrazole group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-MERCAPTOTETRAZOLE)BENZOIC ACID typically involves the reaction of benzoic acid derivatives with tetrazole compounds. One common method includes the nitration of benzoic acid followed by reduction and subsequent reaction with thiourea to introduce the mercaptotetrazole group . The reaction conditions often involve the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to isolate the pure product . The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(5-MERCAPTOTETRAZOLE)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Conditions involving Lewis acids or bases, depending on the substituent being introduced.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(5-MERCAPTOTETRAZOLE)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 4-(5-MERCAPTOTETRAZOLE)BENZOIC ACID involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This compound may also interact with enzymes involved in oxidative stress pathways, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Benzoic Acid: A simple aromatic carboxylic acid.
4-Aminobenzoic Acid: Contains an amino group instead of a mercapto group.
5-Mercaptotetrazole: Lacks the benzoic acid moiety.
Uniqueness: 4-(5-MERCAPTOTETRAZOLE)BENZOIC ACID is unique due to the presence of both the benzoic acid and mercaptotetrazole groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Propiedades
Número CAS |
109775-21-5 |
|---|---|
Fórmula molecular |
C8H6N4O2S |
Peso molecular |
222.23 g/mol |
Nombre IUPAC |
2-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C8H6N4O2S/c13-7(14)5-3-1-2-4-6(5)12-8(15)9-10-11-12/h1-4H,(H,13,14)(H,9,11,15) |
Clave InChI |
LNVHPJFICSQESZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)N2C(=S)N=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


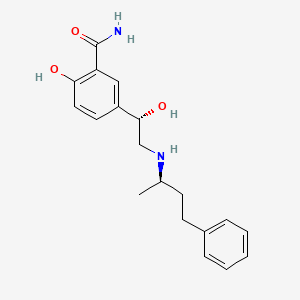
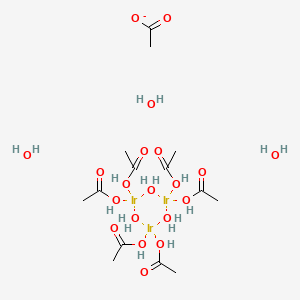
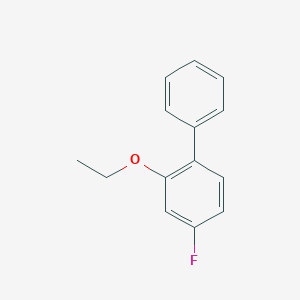

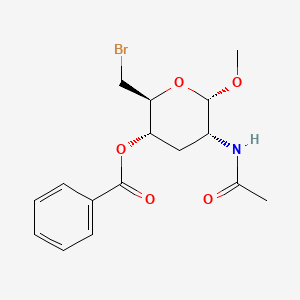
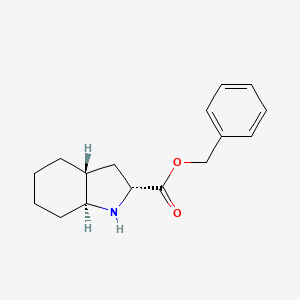
![8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene-4,14-dicarboxylic acid](/img/structure/B13411965.png)



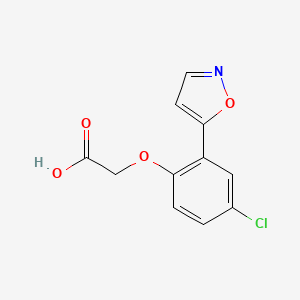
![(2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13412023.png)
